molecular formula C10H13NO B12946257 (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine

Katalognummer: B12946257
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: DRLVWPIMRZBCNJ-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, in the presence of a chiral ligand to induce asymmetry.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques. Flow chemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine.

    Reduction: Formation of (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine.

    Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine
  • (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine
  • (1R,2S)-2-(3-Methylphenyl)cyclopropanamine

Uniqueness

(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1

InChI-Schlüssel

DRLVWPIMRZBCNJ-VHSXEESVSA-N

Isomerische SMILES

COC1=CC=CC(=C1)[C@@H]2C[C@H]2N

Kanonische SMILES

COC1=CC=CC(=C1)C2CC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.